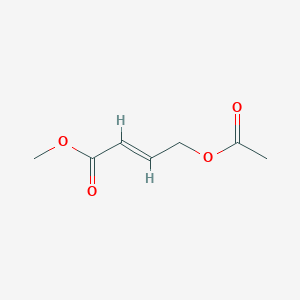

4-Acetoxycrotonic acid methyl ester

Beschreibung

4-Acetoxycrotonic acid methyl ester is an organic compound characterized by a crotonic acid backbone (trans-2-butenoic acid) modified with an acetoxy group at the 4-position and esterified as a methyl ester. While direct evidence for this compound is absent in the provided sources, its structural analogs and related methyl esters offer insights into its properties and applications. Such esters are typically used in organic synthesis, pharmaceuticals, or as intermediates in polymer chemistry, though specific uses for this compound remain undocumented in the available literature.

Eigenschaften

IUPAC Name |

methyl (E)-4-acetyloxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHZAAANKSXSEL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Acetoxycrotonic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction involves the combination of crotonic acid with methanol in the presence of these catalysts to form the ester. Industrial production methods may vary, but they generally follow similar principles, often employing more scalable and cost-effective reagents and conditions.

Analyse Chemischer Reaktionen

4-Acetoxycrotonic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Acetoxycrotonic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Wirkmechanismus

The mechanism of action of 4-Acetoxycrotonic acid methyl ester involves its interaction with various molecular targets. In biological systems, it may act on enzymes or receptors, influencing metabolic pathways. The ester group can be hydrolyzed to release the active acid form, which then exerts its effects on target molecules . The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Vergleich Mit ähnlichen Verbindungen

Crotonic Acid Derivatives

- 3-Methyl-2-butenoic Acid 4-Methylphenyl Ester (): Features a crotonate backbone (CH₂=CH-C(CH₃)-COO-) with a p-tolyl ester group. Unlike 4-acetoxycrotonic acid methyl ester, this compound has a methyl substituent on the double bond and a bulky aromatic ester, reducing polarity .

- Methyl Acetoacetate (): A keto-ester (CH₃-CO-CH₂-COOCH₃) with a reactive β-keto group, enabling enolate formation. The absence of a double bond or acetoxy group contrasts with the target compound’s unsaturated and oxygen-rich structure .

Long-Chain Fatty Acid Methyl Esters

- Palmitic, Oleic, and Linoleic Acid Methyl Esters (–3): Saturated or unsaturated C16–C18 esters. These lack functional groups like acetoxy but are structurally bulkier, impacting solubility and boiling points .

Substituted Phenoxy Acetate Esters

- Acetic Acid, (4-Chloro-2-Methylphenoxy)-, Methyl Ester (): Contains a chlorinated aromatic ring and an acetate group. The electron-withdrawing chlorine enhances stability against hydrolysis compared to the target compound’s acetoxy group .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (Inferred) | Polarity |

|---|---|---|---|---|---|

| 4-Acetoxycrotonic Acid Methyl Ester | C₇H₁₀O₄ | 170.15 g/mol | Acetoxy, Double Bond, Ester | Moderate (~150–200°C) | High |

| Methyl Acetoacetate | C₅H₈O₃ | 116.11 g/mol | β-Keto, Ester | ~170°C | Moderate |

| Palmitic Acid Methyl Ester | C₁₇H₃₄O₂ | 270.45 g/mol | Saturated Ester | ~215°C | Low |

| 3-Methyl-2-butenoic Acid 4-Methylphenyl Ester | C₁₂H₁₄O₂ | 190.24 g/mol | Methyl, Aromatic Ester | ~250°C | Moderate |

- Polarity : The acetoxy group in the target compound increases polarity compared to saturated esters (e.g., palmitic acid methyl ester) .

- Reactivity: The α,β-unsaturated ester system in 4-acetoxycrotonic acid methyl ester may undergo conjugate additions, while the acetoxy group is prone to hydrolysis, similar to phenoxy esters in .

Pharmaceutical and Industrial Uses

- Methyl Acetoacetate (): Widely used as a pharmaceutical intermediate due to its keto group, which participates in condensation reactions. The target compound’s acetoxy group could offer alternative reactivity for drug derivatization .

- Long-Chain Esters (–3): Utilized in biodiesel and GC-MS analysis. The shorter chain and polar groups of 4-acetoxycrotonic acid methyl ester may limit its utility in these fields but enhance solubility in polar solvents .

Stability and Analytical Behavior

- Hydrolysis Sensitivity : The acetoxy group in the target compound is more hydrolytically labile than saturated esters (e.g., stearic acid methyl ester) but less reactive than β-keto esters (e.g., methyl acetoacetate) .

- Chromatographic Behavior : In GC-MS analysis (–3), polar esters like 4-acetoxycrotonic acid methyl ester would elute earlier than long-chain fatty acid esters due to lower molecular weight and higher volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.